PPG-6 C9-11 Pareth-5 is a nonionic surfactant belonging to the class of alkyl polyether alcohols. It is synthesized from a mixture of propylene glycol and ethylene oxide, resulting in a compound with both hydrophilic and hydrophobic characteristics. The "PPG" in its name refers to polypropylene glycol, while "C9-11" indicates the carbon chain length of the alkyl group, which consists of 9 to 11 carbon atoms. The "Pareth" designation signifies that it is an ether derived from polyethylene glycol (PEG) and propylene glycol (PPG) with five ethylene oxide units . This compound is commonly used in cosmetic formulations due to its emulsifying and surfactant properties.
PPG-6 C9-11 Pareth-5 exhibits low toxicity levels, making it suitable for use in personal care products. Studies have indicated that it does not cause significant irritation or sensitization when applied dermally. In reproductive toxicity studies, it was found that this compound did not adversely affect reproductive outcomes at concentrations typically used in cosmetics . Its biological activity is primarily attributed to its surfactant properties, which allow it to enhance skin penetration of other active ingredients while maintaining skin barrier integrity.
The synthesis of PPG-6 C9-11 Pareth-5 typically involves the following steps:
PPG-6 C9-11 Pareth-5 is widely used in various applications, including:
Its unique properties make it suitable for both rinse-off and leave-on formulations .
Interaction studies have shown that PPG-6 C9-11 Pareth-5 can enhance the solubility and stability of other active ingredients in formulations. For example, when combined with certain oils or fragrances, it improves their dispersion in aqueous solutions, leading to more effective product performance. Additionally, its compatibility with various skin types makes it a preferred choice for formulators looking to create gentle yet effective personal care products .
PPG-6 C9-11 Pareth-5 shares similarities with several other alkyl polyether alcohols but has distinct characteristics that set it apart:
| Compound Name | Carbon Chain Length | Ethylene Oxide Units | Unique Features |
|---|---|---|---|
| PPG-6 C12-15 Pareth-12 | 12–15 | 12 | Higher hydrophobicity due to longer carbon chains |
| PPG-2 C9-11 Pareth-5 | 9–11 | 2 | Shorter ethylene oxide chain; less hydrophilic |
| PPG-6 C12-18 Pareth-11 | 12–18 | 11 | Broader range of carbon chain length |
| PPG-4 C13-C15 Pareth-15 | 13–15 | 15 | Increased emulsifying properties |
The uniqueness of PPG-6 C9-11 Pareth-5 lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various formulations while maintaining skin compatibility .
PPG-6 C9-11 PARETH-5 is synthesized through a sequential alkoxylation process involving both propoxylation and ethoxylation reactions [1] [2]. The compound represents the polyoxypropylene, polyoxyethylene ether of a mixture of synthetic C9-11 ethoxylated fatty alcohols containing an average of 5 moles of ethylene oxide and 6 moles of propylene oxide [3]. The synthesis typically begins with a C9-11 fatty alcohol substrate, which undergoes controlled propoxylation followed by ethoxylation to achieve the desired molecular architecture .
The ethoxylation mechanism proceeds through a nucleophilic substitution SN2 pathway when catalyzed by alkaline catalysts such as potassium hydroxide or sodium hydroxide [1] [5]. The nucleophilicity of the alkoxide anion is crucial for promoting oxirane ring opening, with the reaction occurring through the coordination sphere of the catalyst [1]. During ethoxylation, ethylene oxide molecules are sequentially added to the hydroxyl groups, creating polyethylene glycol chains that contribute to the hydrophilic character of the final product [5].
Propoxylation follows a similar mechanistic pathway but involves the addition of propylene oxide units [2]. The propylene oxide placement significantly affects the physical and surface-active properties of the resulting compound [3]. The sequential addition of propylene oxide creates polypropylene glycol segments that enhance the lipophilic characteristics while maintaining compatibility with ethoxylated segments [6].
The molecular structure of PPG-6 C9-11 PARETH-5 consists of a polypropylene glycol backbone with attached ethylene oxide units, where the general formula can be represented with variable degrees of polymerization depending on the specific molecular weight achieved during synthesis . The average molecular weight typically falls within the range of 300 to 600 grams per mole, reflecting the combined contribution of the alkyl chain, propylene oxide units, and ethylene oxide segments .
Base-catalyzed alkoxylation reactions for PPG-6 C9-11 PARETH-5 synthesis require precise control of multiple reaction parameters to achieve optimal product quality and yield [1] [7]. The process typically employs potassium hydroxide or sodium hydroxide as the primary catalyst, with concentrations ranging from 0.1 to 0.5 weight percent of the total reaction mixture [1] [8].
Temperature control is critical throughout the synthesis process, with ethoxylation typically conducted at temperatures between 140-160°C and propoxylation at slightly lower temperatures of 105-130°C [1] [5]. The pressure is maintained between 0.3 to 2.0 bar during ethoxylation and 0.3 to 1.5 bar during propoxylation to ensure proper phase behavior and reaction kinetics [7]. These conditions promote efficient epoxide ring opening while minimizing side reactions that could lead to undesired by-products.
The reaction sequence begins with the activation of the fatty alcohol substrate through deprotonation by the alkaline catalyst, generating an alkoxide initiator [3] [9]. This alkoxide then reacts with propylene oxide through consecutive addition reactions, building the polypropylene glycol chain [2]. Following propoxylation completion, ethylene oxide is introduced under controlled conditions to achieve the target degree of ethoxylation [1].
Table 1: Ethoxylation and Propoxylation Reaction Parameters
| Parameter | Ethoxylation | Propoxylation | Combined Process |
|---|---|---|---|
| Temperature Range (°C) | 140-160 | 105-130 | 140-160 |
| Pressure Range (bar) | 0.3-2.0 | 0.3-1.5 | 0.3-2.0 |
| Typical Catalyst | KOH/NaOH | KOH/NaOH | KOH/NaOH |
| Catalyst Concentration (wt%) | 0.1-0.5 | 0.1-0.3 | 0.1-0.5 |
| Reaction Time (hours) | 4-8 | 3-6 | 6-12 |
| Heat of Reaction (kJ/mol) | -92 | -90 | -91 |
| Inert Gas Pressure (bar) | 0.1-0.3 | 0.1-0.3 | 0.1-0.3 |
| Hydroxyl Value Target (mg KOH/g) | 175-185 | 180-200 | 177-183 |
The highly exothermic nature of alkoxylation reactions, with heat generation of approximately 90-92 kJ/mol of epoxide reacted, necessitates efficient heat removal systems to prevent thermal runaway conditions [2] [7]. Careful control of epoxide addition rates and temperature management are essential for maintaining reaction selectivity and product quality [1].
Industrial production of PPG-6 C9-11 PARETH-5 employs various reactor configurations optimized for safety, efficiency, and product quality [7] [10]. Traditional semi-batch stirred tank reactors remain widely used, where the fatty alcohol substrate and catalyst are initially charged, followed by controlled addition of propylene oxide and subsequently ethylene oxide [11]. This approach allows precise control over the degree of alkoxylation and minimizes safety risks associated with large quantities of reactive epoxides [2].
Advanced reactor technologies have been developed to overcome limitations of conventional semi-batch systems [10]. Venturi Loop Reactors provide enhanced gas-liquid mixing through high-velocity circulation, improving mass transfer efficiency and reaction rates [7]. Spray Tower Loop Reactors disperse the liquid phase into the gaseous phase, achieving superior contact between reactants and enabling better temperature control [7] [10].
Enhanced Loop Reactors represent the latest advancement in alkoxylation technology, offering highest flexibility for achieving desired ethoxylation degrees while maintaining excellent performance comparable to Venturi Loop Reactors [10]. These systems enable operation at higher ethoxylation degrees while respecting safety requirements through improved mixing capabilities during high liquid expansion conditions [10].
Table 2: Modern Reactor Technologies Comparison
| Reactor Type | Mixing Efficiency | Heat Transfer | Safety Features | Production Scale | Product Quality |
|---|---|---|---|---|---|
| Stirred Tank Reactor (STR) | Moderate | Moderate | Standard | Large | Good |
| Venturi Loop Reactor (VLR) | High | Good | Enhanced | Large | Good |
| Spray Tower Loop Reactor (STLR) | Very High | Excellent | High | Large | Excellent |
| Enhanced Loop Reactor (ELR) | Very High | Excellent | High | Large | Excellent |
| Jet Mixer Reactor | Excellent | Superior | Superior | Large | Superior |
Jet Mixer technology represents a significant advancement in alkoxylation reactor design, ensuring highest reaction rates and minimum free ethylene oxide and propylene oxide in both liquid and gas phases [12]. The core technology features self-priming jet mixers that provide excellent gas-liquid mixing, highest contact surface area, and superior mass and energy transfer rates [12]. This results in high ethylene oxide and propylene oxide conversion, improved yields, and shorter batch times [12].
Continuous reactor systems are emerging as promising alternatives to traditional semi-batch processes [11]. Continuous Oscillatory Baffled Reactors offer high heat transfer surface area to process volume ratios, allowing superior heat removal capacity coupled with efficient mixing through orifice baffles [13]. These systems maximize heat and mass transfer rates while helping to avoid runaway reactions [13].
Quality control in PPG-6 C9-11 PARETH-5 production requires comprehensive analytical testing to ensure product specifications and purity standards are met [14] [15]. The characterization involves multiple analytical techniques including gas chromatography, liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [16] [17].
Hydroxyl value determination represents a critical quality parameter, typically measured according to ASTM D4274 methodology [14]. The target hydroxyl value for PPG-6 C9-11 PARETH-5 ranges from 175-185 mg KOH/g, reflecting the concentration of reactive hydroxyl groups available for further chemical modification [14]. Water content analysis is performed using ASTM D4252 procedures, with specifications typically requiring less than 0.5% moisture content to prevent hydrolysis reactions [15].
Refractive index measurements provide insight into the molecular composition and degree of alkoxylation, with typical values ranging from 1.450-1.470 at 20°C [14]. Cloud point determination according to ASTM D2024 methodology assesses the temperature-dependent solubility behavior, with target values between 45-65°C for optimal performance characteristics [14].
Table 3: Industrial Production Quality Control Parameters
| Quality Parameter | Specification Range | Test Method |
|---|---|---|
| Hydroxyl Value (mg KOH/g) | 175-185 | ASTM D4274 |
| Water Content (%) | < 0.5 | ASTM D4252 |
| pH (10% aqueous solution) | 6.0-8.0 | ASTM D1293 |
| Refractive Index (20°C) | 1.450-1.470 | ASTM D1218 |
| Cloud Point (°C) | 45-65 | ASTM D2024 |
| Ethylene Oxide Content (%) | 20-30 | GC-MS |
| Propylene Oxide Content (%) | 25-35 | GC-MS |
| Polyethylene Glycol Content (%) | < 5.0 | ASTM D4252 |
| Residual Catalyst (ppm) | < 100 | ICP-MS |
| Free Fatty Alcohol (%) | < 15 | GC-FID |
Advanced analytical techniques including liquid chromatography coupled with mass spectrometry enable detailed characterization of oligomer distributions and molecular weight profiles [16] [18]. Supercritical fluid chromatography provides high-resolution separation of ethoxylated oligomers without requiring derivatization, offering advantages over traditional high-performance liquid chromatography methods [19]. Two-dimensional liquid chromatography combining hydrophilic interaction chromatography with reversed-phase liquid chromatography enables comprehensive profiling of both ethoxylation degree and alkyl chain distribution [18].
Gas chromatography-mass spectrometry analysis quantifies ethylene oxide and propylene oxide content, ensuring compliance with target composition specifications [16]. Residual catalyst content is monitored using inductively coupled plasma mass spectrometry, with typical specifications requiring less than 100 ppm to prevent product discoloration and potential skin irritation [14].
Modern synthetic innovations in PPG-6 C9-11 PARETH-5 production focus on sustainability, environmental impact reduction, and process efficiency improvements [20] [21]. Bio-based fatty alcohol feedstocks derived from renewable sources such as palm kernel oil and coconut oil are increasingly utilized to reduce dependence on petrochemical raw materials [8] [20]. These renewable feedstocks can reduce global warming potential by 30-50% compared to conventional petroleum-derived alcohols [22].
Revolutionary approaches include the development of carbon dioxide-derived carbonate ethoxylates, representing a breakthrough in sustainable surfactant production [21]. These innovative surfactants incorporate up to 45% carbon dioxide by weight, replacing traditional oleochemicals and fossil-based materials while achieving up to 65% reduction in global warming potential compared to conventional fatty alcohol ethoxylates [21]. The technology demonstrates that carbon dioxide can be effectively utilized as a raw material, creating carbon-negative production processes [21].
Table 4: Sustainable Production Approaches
| Approach | Environmental Benefit | GWP Reduction (%) | Implementation Status |
|---|---|---|---|
| Bio-based Fatty Alcohol Feedstock | Reduced fossil fuel dependence | 30-50 | Commercial |
| CO2-derived Carbonate Ethoxylates | CO2 utilization, carbon negative | 65-75 | Pilot/Development |
| Renewable Ethylene Oxide from Bioethanol | Renewable feedstock utilization | 40-60 | Commercial |
| Heterogeneous Catalysis | Catalyst recovery and reuse | 15-25 | Development |
| Solvent-free Processes | Elimination of organic solvents | 20-30 | Commercial |
| Process Intensification | Reduced energy consumption | 25-40 | Commercial |
Heterogeneous catalysis systems offer significant advantages for sustainable production through catalyst recovery and reuse capabilities [1]. MCT-09 heterogeneous catalysts can be removed by filtration and reused, reducing waste generation and catalyst consumption [1]. These systems also produce transparent products with reduced impurity levels compared to homogeneous catalytic processes [1].
Process intensification through advanced reactor designs contributes to sustainability by reducing energy consumption and improving efficiency [10] [11]. Microreactor technologies enable precise control over reaction conditions while minimizing reactor volumes and associated safety risks [13]. These systems achieve superior heat and mass transfer characteristics, leading to improved product quality and reduced processing times [13].
Green chemistry principles are increasingly applied to eliminate organic solvents and reduce environmental impact [20]. Solvent-free alkoxylation processes minimize waste generation and simplify product purification, contributing to overall process sustainability [20]. Closed-loop water systems and waste heat recovery technologies further enhance environmental performance by conserving resources and improving energy efficiency [23].